ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
The compound ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring:
- An ethyl carboxylate group at position 4 of the triazole ring.
- A 1-position substituent consisting of a carbamoylmethyl group linked to a 2,5-dimethylphenyl moiety.
Such triazole derivatives are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method .
Properties
IUPAC Name |
ethyl 1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-4-22-15(21)13-8-19(18-17-13)9-14(20)16-12-7-10(2)5-6-11(12)3/h5-8H,4,9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLUQLWMLCLPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound with significant potential in various biological applications. Its molecular structure features a 1,2,3-triazole ring, which is known for its diverse biological activities, including antifungal and antiviral properties. This article explores the compound's biological activity based on existing research findings.
- Molecular Formula: C15H18N4O3
- Molecular Weight: 302.33 g/mol
- IUPAC Name: Ethyl 1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxylate
The compound's structure contributes to its biological activity through interactions with various biological targets.
Antifungal Activity
Triazole compounds are predominantly recognized for their antifungal properties. This compound may exhibit similar antifungal activity due to the presence of the triazole moiety. Research indicates that triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis in fungi . This inhibition leads to impaired fungal cell membrane integrity and function.
Study on Triazole Derivatives
A study conducted on various triazole derivatives demonstrated that modifications in the substituents can significantly influence their biological activity. The presence of bulky groups like dimethylphenyl enhances antifungal potency against several fungal strains . this compound may benefit from this trend.
Toxicological Assessment
Research into the toxicological profiles of triazoles indicates that while they are effective as antifungals and antivirals, they may also affect mammalian cytochrome P450 enzymes. This modulation can lead to unintended side effects in humans and other mammals . Understanding these implications is crucial for evaluating the safety of this compound in therapeutic applications.
Data Table: Comparison of Biological Activities of Triazole Compounds
| Compound Name | Antifungal Activity | Antiviral Activity | CYP Modulation |
|---|---|---|---|
| This compound | Potentially high | Limited data available | Possible |
| Myclobutanil | High | Not significant | Significant |
| Triadimefon | Moderate | Limited | Significant |
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related 1,2,3-triazole derivatives below:
Key Observations:
Substituent Diversity: The carbamoyl group in the target compound distinguishes it from analogs with simple benzyl or halogenated benzyl groups. (low solubility) . Fluorination in analogs (e.g., 2,6-difluorobenzyl) increases lipophilicity and metabolic stability but reduces polarity .
Ester vs. Carboxamide :
- The ethyl carboxylate in the target compound contrasts with carboxamide derivatives (e.g., Rufinamide-related compounds). Esters are more prone to hydrolysis, while carboxamides exhibit greater stability under physiological conditions .
Crystallographic and Physicochemical Properties
- Crystal Packing: Methyl 1-(2,6-difluorobenzyl)-... exhibits a triazole ring-to-benzyl dihedral angle of 77.3°, with weak C–H⋯O/N hydrogen bonds directing crystal packing .
Solubility :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:
- Reacting ethyl propiolate with an azide precursor derived from 2,5-dimethylphenyl isocyanate.
- Optimizing reaction conditions (e.g., temperature: 60–80°C, solvent: DMF/water mixture, catalyst: CuSO₄/sodium ascorbate) to achieve yields >70% .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Critical Parameters : Control of moisture, stoichiometric ratios, and reaction time is essential to minimize by-products like uncyclized intermediates .
Q. How is the structural identity of this compound confirmed, and which analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and carbamate linkage (δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 345.12) .
- X-ray Crystallography : Single-crystal analysis (if available) provides definitive proof of stereochemistry and substituent positioning .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Kinetic assays targeting acetylcholinesterase or cytochrome P450 isoforms, using spectrophotometric methods .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can computational methods resolve contradictory data in the compound’s bioactivity across studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial efflux pumps or kinase domains). Discrepancies in IC₅₀ values may arise from variations in protein conformations or binding pockets .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- Meta-Analysis : Statistically integrate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent polarity in assay media) .
Q. What strategies mitigate low yields in scale-up synthesis, and how are reaction intermediates stabilized?
- Methodological Answer :
- Process Optimization :
- Replace DMF with greener solvents (e.g., ethanol/water) to reduce side reactions .
- Implement flow chemistry for better heat/mass transfer control during azide formation .
- Intermediate Stabilization :
- Store azide precursors at –20°C under argon to prevent degradation.
- Use scavengers (e.g., molecular sieves) to absorb by-products like hydrazoic acid .
Q. How does the substituent pattern (e.g., 2,5-dimethylphenyl vs. 3-methoxyphenyl) influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP Analysis : Compare octanol/water partition coefficients via shake-flask experiments. The 2,5-dimethyl group increases lipophilicity (LogP ≈ 2.8) vs. polar methoxy substituents (LogP ≈ 2.1) .
- Solubility : Use HPLC to measure aqueous solubility. Methyl groups reduce polarity, requiring co-solvents (e.g., DMSO) for in vitro assays .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (Td ≈ 180°C for methyl vs. 165°C for methoxy derivatives) .
Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for this compound’s anticancer activity?
- Methodological Answer :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), and serum content in media alter results. Standardize protocols per CLSI guidelines .
- Compound Purity : HPLC purity thresholds (>95% vs. >90%) significantly impact dose-response curves. Re-test batches with LC-MS-certified purity .
Q. How can researchers reconcile discrepancies in reported NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carbamate protons may shift upfield in polar aprotic solvents .
- Dynamic Effects : Variable temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., rotameric states of the carbamoyl group) .
Methodological Tables
| Parameter | Basic Protocol | Advanced Optimization | References |
|---|---|---|---|
| Synthetic Yield | 60–70% (CuAAC in DMF) | >85% (flow chemistry, ethanol/water) | |
| Biological Screening | MIC assays (static incubation) | High-content screening (live-cell imaging) | |
| Structural Analysis | ¹H/¹³C NMR | X-ray crystallography + DFT calculations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
